Dehydroneotenone

Description

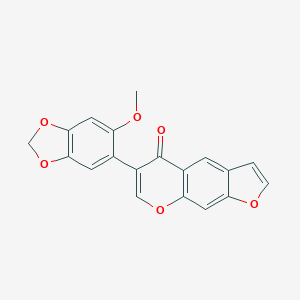

Structure

2D Structure

3D Structure

Properties

CAS No. |

1242-81-5 |

|---|---|

Molecular Formula |

C19H12O6 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one |

InChI |

InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3 |

InChI Key |

HTTTWVGBBAOUEM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |

Canonical SMILES |

COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |

melting_point |

240-241°C |

Other CAS No. |

1242-81-5 |

physical_description |

Solid |

Origin of Product |

United States |

Natural Abundance and Botanical Sources of Dehydroneotenone

Dehydroneotenone from Pachyrhizus erosus (Yam Bean)

Pachyrhizus erosus, commonly known as the yam bean or jicama, is a significant botanical source of this compound. hmdb.ca

Research has pinpointed the seeds of Pachyrhizus erosus as a primary location for the accumulation of this compound. redalyc.orgnih.govnih.gov Specifically, studies involving the chromatographic analysis of seed extracts have led to the isolation and identification of this isoflavonoid (B1168493). redalyc.orgnih.gov In one study, this compound was isolated from the acetone (B3395972) extract of the seeds. redalyc.orgresearchgate.net

Within the seeds of Pachyrhizus erosus, this compound is found alongside a variety of other secondary metabolites. These include other isoflavonoids and a class of compounds known as rotenoids.

Studies have consistently reported the co-occurrence of this compound with several other compounds. nih.govrsc.org From the dichloromethane (B109758) extract of the seeds, researchers have isolated rotenone (B1679576), erosone, pachyrrhizone, and dolineone. redalyc.orgnih.gov Another isoflavonoid, neotenone (B157354), has also been identified in the seeds along with this compound. nih.gov Additionally, the phenylfuranocoumarin, pachyrrhizine, is another compound found in conjunction with this compound in the seeds of this plant. redalyc.orgnih.gov

A more extensive analysis of Pachyrhizus erosus seed constituents revealed the presence of five rotenoids: dolineone, pachyrrhizone, 12a-hydroxydolineone, 12a-hydroxypachyrrhizone, and 12a-hydroxyrotenone. nih.gov This study also confirmed the presence of the isoflavonoids neotenone and this compound. nih.gov

Table 1: Phytochemicals Co-occurring with this compound in Pachyrhizus erosus Seeds

| Compound Class | Compound Name |

|---|---|

| Isoflavonoids | Neotenone |

| Rotenoids | Rotenone, Erosone, Pachyrrhizone, Dolineone, 12a-Hydroxydolineone, 12a-Hydroxypachyrrhizone, 12a-Hydroxyrotenone |

| Phenylfuranocoumarins | Pachyrrhizine |

This compound from Neorautanenia mitis

Neorautanenia mitis is another plant species in which the presence of this compound has been confirmed through phytochemical investigations. d-nb.infojournals.co.za

The roots of Neorautanenia mitis are the specific plant tissue where this compound has been isolated. journals.co.zaresearch-nexus.netnih.gov Research focusing on the chemical constituents of the roots has led to the identification of this compound among other compounds. research-nexus.netnih.govresearchgate.net Both aqueous and dichloromethane (DCM) extracts of the roots have been shown to contain this isoflavonoid. nih.govresearchgate.net

In the roots of Neorautanenia mitis, this compound is part of a complex mixture of phytochemicals, including numerous other isoflavonoids and related compounds. nih.govjchemrev.com

Studies have identified a wide array of compounds that co-occur with this compound in the root extracts. These include: neodulene, neodulin, ferulic acid, ambonane, stigmasterol, pachyrrhizine, neotenone, 7-methoxy-3-(6-methoxybenzo[d] redalyc.orgnih.govdioxol-5-yl)chroman-4-one, 12a-hydroxydolineone, dolineone, (-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpan, nepseudin, neorautenol, isoneorautenol, (-)-2-hydroxypterocarpin, rotenone, 12a-hydroxyrotenone, rautandiol A, and rautandiol B. nih.govjchemrev.com

Table 2: Phytochemicals Co-occurring with this compound in Neorautanenia mitis Roots

| Compound Class | Compound Name |

|---|---|

| Isoflavonoids & Related Compounds | Neodulene, Neodulin, Neotenone, Nepseudin, 7-methoxy-3-(6-methoxybenzo[d] redalyc.orgnih.govdioxol-5-yl)chroman-4-one, (-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpan, (-)-2-hydroxypterocarpin |

| Rotenoids | Dolineone, 12a-Hydroxydolineone, Rotenone, 12a-Hydroxyrotenone |

| Other Compounds | Ferulic acid, Ambonane, Stigmasterol, Pachyrrhizine, Neorautenol, Isoneorautenol, Rautandiol A, Rautandiol B |

Chemical Synthesis and Derivatization of Dehydroneotenone

Methodologies for Total Synthesis of Dehydroneotenone

The total synthesis of a natural product like this compound provides a definitive confirmation of its structure and enables access to analogues that are not available from natural sources. Synthetic approaches have evolved from classical methods to more efficient modern strategies.

The first total synthesis of this compound was reported by Fukui and Nakayama in 1964. nih.gov This early work represented a significant achievement in natural product synthesis. The approach was based on the established methods of the time for constructing flavonoid and isoflavonoid (B1168493) skeletons. While details of the specific reaction steps and yields in the original publication are sparse, the synthesis confirmed the structure of the compound. These historical routes typically involved multi-step sequences that were often linear and lacked the efficiency and stereocontrol of modern methods.

Since the initial synthesis, the field of organic synthesis has advanced significantly. Modern strategies applicable to the synthesis of this compound and other rotenoids focus on efficiency, convergency, and stereoselectivity. rsc.org this compound is structurally a member of the isoflavonoid family, and thus, contemporary methods for isoflavonoid synthesis are directly relevant. rsc.org

Key modern synthetic strategies that could be applied to construct the this compound core include:

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming the key carbon-carbon bonds of the isoflavonoid skeleton. For instance, a Heck reaction could be envisioned to form the B-ring by coupling appropriate precursors. wikipedia.orgchemrxiv.org

Intramolecular Cyclization Reactions: The formation of the heterocyclic rings is a critical challenge. Modern methods utilize strategies like intramolecular Michael additions, radical cyclizations, and ring-closing metathesis to construct the B/C/D ring system with high efficiency. chemrxiv.org

Convergent Synthesis: Unlike linear syntheses, convergent approaches involve preparing key fragments of the molecule separately and then joining them together late in the synthesis. wikipedia.org For this compound, this could involve the synthesis of a chromone-like A/B ring fragment and a furan-containing D/E ring fragment, followed by their coupling.

Transannular Diels-Alder (TADA) Reaction: This powerful strategy involves forming a large macrocycle which then undergoes an intramolecular Diels-Alder reaction to rapidly construct a complex polycyclic system, a method that has been successfully used in the synthesis of other complex natural products. organic-chemistry.org

These modern approaches offer greater flexibility and efficiency, allowing for the synthesis of not only the natural product itself but also a wide range of structural analogues for further study. rsc.orgbeilstein-journals.org

Semisynthetic and Chemoenzymatic Strategies for this compound Modification

Semisynthesis, which involves the chemical modification of a natural product, is a valuable strategy for producing derivatives. Starting from a closely related and more abundant natural product, such as rotenone (B1679576), derivatives can be prepared through various chemical transformations. researchgate.net These modifications can target the existing functional groups on the this compound scaffold, such as the ketone or the methoxy (B1213986) groups, to introduce new functionalities.

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis. nih.gov Enzymes can be used to perform specific modifications on the this compound molecule that are difficult to achieve with traditional chemical methods. nih.gov

Potential chemoenzymatic modifications include:

Hydroxylation: Using oxidoreductases like cytochrome P450s to introduce hydroxyl groups at specific, non-activated positions.

Glycosylation: Employing glycosyltransferases to attach sugar moieties, potentially altering the compound's solubility and biological interactions.

Demethylation: Using enzymes to selectively remove methyl groups from the methoxy substituents.

Polymer Grafting: Enzymes like horseradish peroxidase can be used to polymerize phenols in the presence of a substrate, potentially grafting a polymer chain onto the molecule. rsc.org

These methods allow for precise modifications under mild reaction conditions, generating novel derivatives that would be challenging to access through total synthesis alone. nih.gov

Design and Preparation of this compound Derivatives

The design and preparation of derivatives are central to medicinal chemistry and the exploration of structure-activity relationships (SAR). By systematically modifying the this compound structure, researchers can identify which parts of the molecule are essential for its activity. researchgate.net

The design process often involves computational methods to predict how a modification might affect the molecule's properties. mdpi.com The synthesis of these designed derivatives relies on a toolbox of reliable chemical reactions.

Common strategies for preparing derivatives from a core scaffold like this compound include: mdpi.comdovepress.complos.org

Modification of the Carbonyl Group: The ketone in the C-ring can be reduced to an alcohol or converted to other functional groups like oximes or hydrazones.

Substitution on the Aromatic Rings: The aromatic A- and E-rings can be modified through electrophilic substitution reactions like nitration or halogenation, although controlling regioselectivity can be a challenge. Demethylation of the methoxy groups to produce the corresponding phenols allows for further derivatization through etherification or esterification.

Coupling Reactions: If a reactive handle (like a halogen or triflate) is introduced, palladium-catalyzed coupling reactions can be used to attach a wide variety of new substituents. plos.org

Biosynthetic Pathways and Metabolic Interconversions of Dehydroneotenone

Proposed Biosynthetic Routes to Isoflavonoids Preceding Dehydroneotenone

The journey to this compound begins with the general phenylpropanoid pathway, a central metabolic route in plants for producing a vast array of secondary metabolites. The ultimate precursor is the amino acid L-phenylalanine.

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA. This key intermediate then enters the flavonoid/isoflavonoid (B1168493) branch pathway. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. encyclopedia.pub This chalcone is a critical branch point. Through the action of chalcone isomerase (CHI), it cyclizes to form the flavanone (B1672756) naringenin, which is the direct precursor for the isoflavonoid skeleton. nih.govresearchgate.net

The defining step in isoflavonoid biosynthesis is the aryl migration reaction, where the B-ring of the flavanone shifts from the C-2 to the C-3 position of the heterocyclic C-ring. researchgate.net This reaction is catalyzed by a specific cytochrome P450 enzyme, isoflavone (B191592) synthase (IFS), which converts naringenin into 2-hydroxyisoflavanone (B8725905). nih.govfrontiersin.org This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the foundational isoflavone, daidzein (B1669772). encyclopedia.pubfrontiersin.org From this core isoflavone structure, a series of hydroxylation, methylation, and other modifications can occur to produce a variety of isoflavonoid compounds that serve as the direct precursors for complex molecules like this compound.

| Precursor Compound | Compound Class | Role in Pathway |

|---|---|---|

| L-phenylalanine | Amino Acid | Primary starting material for the phenylpropanoid pathway. |

| 4-coumaroyl-CoA | Phenylpropanoid | Key intermediate entering the flavonoid/isoflavonoid branch. |

| Naringenin Chalcone | Chalcone | Product of CHS; precursor to flavanones. |

| Naringenin | Flavanone | Direct substrate for isoflavone synthase (IFS). |

| 2-hydroxyisoflavanone | Isoflavanone | Intermediate product of IFS, preceding dehydration. |

| Daidzein | Isoflavone | Core isoflavone structure for further modifications. |

Enzymatic Steps and Genetic Regulation in this compound Biosynthesis

The specific conversion of a general isoflavone, such as a daidzein derivative, into the complex structure of this compound involves several key enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes are crucial for the hydroxylation and subsequent cyclization reactions that form the characteristic furan (B31954) and methylenedioxy bridge moieties of this compound.

While the exact enzymes for this compound synthesis have not been fully characterized, the pathway can be inferred from known enzymatic reactions in the biosynthesis of related complex isoflavonoids and other natural products:

Hydroxylation: The isoflavone backbone undergoes specific hydroxylation patterns, which are prerequisite steps for subsequent cyclizations. These reactions are typically catalyzed by various CYP enzymes that exhibit high substrate and positional specificity. nih.govnih.gov

Formation of the Methylenedioxy Bridge: The methylenedioxy group found in this compound is formed via the oxidative cyclization of an ortho-methoxyphenol moiety. This reaction is known to be catalyzed by specific cytochrome P450 enzymes. These enzymes facilitate the closure of the five-membered ring, a key structural feature.

Formation of the Furan Ring: The additional furan ring is also proposed to be formed through a CYP-catalyzed reaction on a prenylated or similarly activated precursor. The enzyme would catalyze an oxidative cyclization to generate the fused furan structure.

The genetic regulation of isoflavonoid biosynthesis is complex and controlled at the transcriptional level. The expression of the structural genes encoding enzymes like CHS, IFS, and the various modifying CYPs is coordinated by a network of transcription factors. frontiersin.org In legumes, members of the Myeloblastosis (MYB) family of transcription factors have been shown to play a crucial role in activating the promoters of key biosynthetic genes, thereby controlling the metabolic flux towards isoflavone production. frontiersin.org Environmental stressors and developmental cues can induce the expression of these regulatory genes, leading to the accumulation of complex isoflavonoids as part of the plant's defense response.

| Enzyme Class / Family | Abbreviation | Proposed Function in this compound Biosynthesis |

|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the initial condensation step to form the chalcone backbone. |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to the flavanone naringenin. |

| Isoflavone Synthase | IFS | A cytochrome P450 enzyme that catalyzes the key aryl migration to form the isoflavone skeleton. |

| 2-hydroxyisoflavanone Dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone intermediate to form a stable isoflavone. |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze critical downstream modifications including hydroxylations and oxidative cyclizations to form the furan ring and methylenedioxy bridge. |

Interconversion Dynamics: this compound and Related Isoflavonoids (e.g., Neodulin)

The metabolic landscape of isoflavonoids is dynamic, with enzymatic pathways capable of converting one complex structure into another. An example of this is the potential metabolic relationship between this compound and the pterocarpan (B192222) Neodulin. frontiersin.orgnih.gov

A comparison of their chemical structures reveals a plausible biosynthetic connection. This compound (C₁₉H₁₂O₆) is a furanoisoflavonoid with a ketone group, while Neodulin (C₁₈H₁₂O₅) is a pterocarpan, which has a more reduced and cyclized core structure. frontiersin.orgnih.gov The conversion of a this compound-like precursor to a Neodulin-like pterocarpan would likely involve a series of reduction and cyclization steps.

Specifically, the transformation would require:

Reduction of the Ketone: The ketone group on the C-ring of this compound would need to be reduced to a hydroxyl group, a reaction often catalyzed by NADPH-dependent reductases.

Ring Cyclization: Following reduction, an enzymatic cyclization would be necessary to form the characteristic fourth ring (a dihydrofuran ring) of the pterocarpan skeleton, which defines Neodulin. This final ring closure is catalyzed by an enzyme known as pterocarpan synthase (PTS). nih.govnih.gov

Demethylation: The conversion would also involve the removal of a methoxy (B1213986) group present on this compound but absent in Neodulin, a reaction catalyzed by demethylase enzymes.

While direct enzymatic evidence for the interconversion of this compound and Neodulin is not yet established, their co-occurrence in certain plant species and the existence of enzymes capable of these transformations in pterocarpan-producing plants suggest a dynamic metabolic grid where these molecules can be biosynthetically related. nih.gov Such interconversions allow plants to rapidly diversify their chemical defenses in response to environmental challenges.

Molecular and Cellular Mechanisms of Dehydroneotenone Activity

Research on Dehydroneotenone's Interaction with Biological Targets

This compound exhibits inhibitory effects against a variety of pathogenic organisms, including parasites, bacteria, and fungi. Its activity is attributed to its ability to interact with specific biological targets within these organisms.

This compound has shown activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of human African trypanosomiasis, with a reported IC50 value of 4.87 µM. researchgate.net The life cycle of these parasites is complex, involving adaptation to different host environments, which is crucial for their survival and transmission. nih.govplos.org The ability of compounds like this compound to inhibit their growth suggests an interference with essential molecular or cellular processes. For instance, in Plasmodium falciparum, the causative agent of malaria, the transition between asexual and sexual stages is a critical point for transmission and involves intricate regulatory mechanisms. mdpi.comfrontiersin.org While the precise target of this compound in these parasites is not fully elucidated, its activity points towards interactions with vital pathways.

Table 1: Anti-parasitic Activity of this compound

| Parasite | Disease | IC50 (µM) |

| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | 4.87 researchgate.net |

The compound has also been investigated for its potential against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.net The interaction between M. tuberculosis and its host is a complex process involving the pathogen's ability to evade the immune system and persist within host cells. nih.govnih.govfrontiersin.org The activity of this compound against this bacterium suggests that it may disrupt key survival mechanisms.

This compound has been noted for its antifungal properties, particularly against species like Colletotrichum gloeosporioides, a plant pathogen responsible for anthracnose disease in various crops. frontiersin.orgnih.govresearchgate.netfupress.net The infection process of this fungus involves the formation of specialized structures to penetrate the host tissue. mdpi.com The inhibitory action of this compound implies an interference with these developmental or pathogenic processes.

A significant aspect of this compound's biological profile is its ability to modulate the activity of carbohydrate-hydrolyzing enzymes, specifically α-amylase and α-glucosidase. researchgate.net These enzymes play a crucial role in the digestion of carbohydrates. nhri.org.twffhdj.com

α-Amylase: This enzyme is responsible for breaking down starch into smaller oligosaccharides. sigmaaldrich.commdpi.com

α-Glucosidase: This enzyme, located in the small intestine, further breaks down oligosaccharides and disaccharides into glucose, which is then absorbed into the bloodstream. academicjournals.orgnih.govresearchgate.netphcogj.com

Inhibition of these enzymes can slow down carbohydrate digestion and absorption, leading to a lower post-meal blood glucose level. nih.gov Research has shown that this compound exhibits inhibitory activity against both α-amylase and α-glucosidase, suggesting its potential to modulate carbohydrate metabolism. researchgate.net

Table 2: Inhibitory Effects of this compound on Carbohydrate-Metabolizing Enzymes

| Enzyme | Function | Observed Effect of this compound |

| α-Amylase | Breaks down starch | Inhibitory Activity researchgate.net |

| α-Glucosidase | Breaks down oligosaccharides | Inhibitory Activity researchgate.net |

Elucidation of Molecular Pathways and Cellular Processes Affected by this compound

The biological activities of this compound are a consequence of its interaction with specific molecular pathways and cellular processes. Understanding these interactions is key to elucidating its mechanism of action.

The concept of a molecule's activity is fundamentally linked to its ability to bind to and modulate the function of protein targets. chemicalprobes.orgfrontiersin.org This interaction can either enhance or inhibit the protein's natural function, leading to a cascade of downstream effects. The binding affinity and specificity of a compound for its target are critical determinants of its potency and potential for off-target effects. nih.gov

In the context of this compound, its inhibitory effects on enzymes like α-amylase and α-glucosidase are a direct result of its binding to these proteins. researchgate.net The nature of this binding, whether it is competitive, non-competitive, or uncompetitive, determines the precise mechanism of inhibition. Furthermore, investigations into how this compound interacts with proteins in pathogenic organisms could reveal novel therapeutic targets. plos.org The study of such protein-ligand interactions is fundamental to understanding the molecular basis of a compound's bioactivity.

Impact on Cellular Signaling Cascades

This compound has been observed to influence several key cellular signaling cascades, which are fundamental to various cellular processes. While research is ongoing, preliminary findings suggest its involvement in modulating pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. These pathways are crucial in regulating cell proliferation, inflammation, apoptosis, and survival.

The MAPK pathway is a critical signaling cascade that transduces signals from the cell surface to the nucleus, influencing a wide array of cellular functions including cell growth, differentiation, and stress responses. mdpi.com The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.govnih.gov Some polyphenolic compounds have been shown to inhibit the MAPK signaling pathway, thereby affecting downstream processes like the expression of pro-inflammatory genes. researchgate.net The activation of the MAPK pathway can be triggered by various stimuli, including reactive oxygen species (ROS). frontiersin.org

The NF-κB pathway is a central regulator of the immune and inflammatory responses. atlasgeneticsoncology.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation by various signals, including inflammatory cytokines and pathogens, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. atlasgeneticsoncology.orgresearchgate.net These target genes include those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. aging-us.com The NF-κB pathway can be a target for anti-inflammatory therapies. researchgate.net Some studies suggest that deguelin, a compound structurally related to this compound, can down-regulate NF-κB signaling. unam.mx

The PI3K/Akt signaling pathway is a vital intracellular pathway that governs cell survival, growth, proliferation, and metabolism. researchgate.netplos.org Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. plos.org Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival by inhibiting apoptosis and regulating cellular metabolism, including glucose uptake and utilization. researchgate.netnih.govmdpi.com Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. scribd.comresearchgate.net These studies help in identifying the key structural features responsible for the desired pharmacological effect and guide the design of new, more potent, and selective analogues. scribd.com

Identification of Key Pharmacophores and Structural Motifs Governing Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. taylorandfrancis.comnih.gov Identifying the pharmacophore of a compound like this compound is a key step in understanding its mechanism of action and in designing new molecules with similar or improved activity. taylorandfrancis.com

For this compound and its analogues, the core heterocyclic scaffold is a critical structural motif. This scaffold, likely a chromene or related ring system, provides the fundamental framework for the molecule's three-dimensional shape and the positioning of key functional groups. researchgate.net The specific arrangement of rings and substituents on this scaffold determines the molecule's ability to bind to its biological target.

Key pharmacophoric features likely include:

Hydrogen bond donors and acceptors: Oxygen atoms within the heterocyclic rings and in substituent groups can act as hydrogen bond acceptors, while hydroxyl groups can act as donors. These interactions are often critical for anchoring a ligand within the binding pocket of a protein.

Aromatic rings: The aromatic portions of the molecule can engage in π-π stacking or hydrophobic interactions with the target protein.

The identification of "activity motifs," which are recurring patterns of functional groups and structural elements associated with a particular biological activity, is also an important aspect of SAR analysis. nih.gov For example, studies on related compounds have shown that specific substitution patterns on the aromatic rings can significantly influence activity. rsc.orgnih.gov

Analysis of Substituent Effects on Molecular Efficacy

The nature and position of substituents on the this compound scaffold have a profound impact on its biological activity. Substituents can influence a molecule's efficacy through electronic and steric effects. lasalle.edu

Electronic Effects:

Inductive Effects: Electronegative or electropositive atoms can influence the electron density of the aromatic ring system through the sigma bonds. Electron-withdrawing groups (EWGs) decrease electron density, while electron-donating groups (EDGs) increase it. lasalle.edu

Resonance Effects: Substituents with lone pairs of electrons or pi bonds can donate or withdraw electron density through the pi system of the aromatic ring. lasalle.edu These effects can alter the reactivity and binding affinity of the molecule. libretexts.org

Steric Effects:

The size and shape of substituents can influence how well the molecule fits into its binding site. lasalle.edu Bulky groups can cause steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient interaction.

For example, in a series of related compounds, the introduction of polar functionalities was found to be important for activity. rsc.org The position of substituents is also critical. For instance, substituents at the ortho, meta, and para positions of an aromatic ring can have different effects on the molecule's properties and activity due to their influence on electronic distribution and steric accessibility. libretexts.org

| Substituent (R) | Position | Electronic Effect | Steric Effect | Predicted Activity Change |

|---|---|---|---|---|

| -OH | para | Strongly Donating (Resonance) | Small | Increase |

| -NO2 | meta | Strongly Withdrawing (Resonance) | Medium | Decrease |

| -CH3 | ortho | Weakly Donating (Inductive) | Medium | Variable |

| -Cl | para | Withdrawing (Inductive), Donating (Resonance) | Medium | Variable |

| -OCH3 | para | Strongly Donating (Resonance) | Medium | Increase |

In Silico Approaches for SAR Prediction and Validation

Computational methods, or in silico approaches, are increasingly used to predict and validate structure-activity relationships, thereby accelerating the drug discovery process. nih.govuni-bonn.deresearchgate.net These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). researchgate.net These models can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: As discussed earlier, pharmacophore models can be generated from a set of active molecules to identify the key features required for activity. mdpi.comunivie.ac.at These models can then be used to screen large databases of virtual compounds to identify potential new hits. pjps.pknih.gov

Structure-Based Methods:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. pjps.pk By simulating the binding process, molecular docking can provide insights into the key interactions between the ligand and the protein, helping to explain the observed SAR and guide the design of more potent inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. mdpi.com This can help to assess the stability of the binding mode predicted by docking and provide a more detailed understanding of the interactions involved.

These in silico tools are powerful for generating hypotheses about SAR that can then be tested experimentally. openbioinformaticsjournal.commdpi.com For example, a QSAR model might predict that a specific substituent at a particular position will increase activity, a prediction that can then be validated through the synthesis and testing of the corresponding analogue.

Dehydroneotenone in Chemical Ecology

Role as a Constituent of Plant Defense Mechanisms

Table 1: Antifungal Activity of Dehydroneotenone and Other Metabolites from Pachyrhizus erosus

| Compound | Test Fungus | Result |

|---|---|---|

| This compound | Colletotrichum gloeosporioides | Best fungicidal effect |

| Rotenone (B1679576) | Rhizopus stolonifer | Best fungicidal effect |

| Pachyrrizine | Fusarium oxysporum | Best fungicidal effect |

Source: Barrera-Necha et al., 2004. redalyc.orgresearchgate.net

Function as an Insecticidal Agent

Table 2: Plants Containing this compound with Known Insecticidal Use

| Plant Species | Family | Part(s) Containing this compound | Traditional Use |

|---|---|---|---|

| Pachyrhizus erosus | Fabaceae | Seeds | Insecticide, Fish Poison |

| Neorautanenia amboensis | Fabaceae | Roots | Not specified |

| Neorautanenia edulis | Fabaceae | Roots | Not specified |

| Neorautanenia mitis | Fabaceae | Roots | Insecticide, Fish Poison, Acaricide |

Source: Various. redalyc.orgjournals.co.zad-nb.infoknapsackfamily.com

Interactions with Other Organisms in Natural Ecosystems

In natural ecosystems, the survival of an organism is fundamentally linked to its interactions with other living things. sscollegejehanabad.orgsi.edu These biotic interactions, which can range from competition to mutualism, often involve chemical mediators. libretexts.orgcreaf.cat this compound serves as such a mediator, influencing the plant's relationships with a variety of organisms.

The most clearly defined interactions involving this compound are antagonistic. Its antifungal properties demonstrate a defensive interaction against pathogenic fungi like Colletotrichum gloeosporioides, protecting the plant from disease. redalyc.orgresearchgate.net This is a form of amensalism, where one organism (the fungus) is inhibited while the other (the plant) is unaffected.

Advanced Analytical Techniques in Dehydroneotenone Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of dehydroneotenone. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the chemical environment of each hydrogen atom in the molecule. For this compound, ¹H NMR data recorded in deuterated methanol (B129727) (CD₃OD) at 600 MHz shows distinct signals corresponding to its various protons. rsc.org Key signals include a three-proton singlet at δ 3.73 ppm, indicative of a methoxy (B1213986) group (2'-OCH₃). rsc.org A two-proton singlet at δ 5.96 ppm is characteristic of a methylenedioxy group (OCH₂O). rsc.org The aromatic region of the spectrum displays several signals: a singlet at δ 6.76 ppm (H-3'), another singlet at δ 6.80 ppm (H-6'), and a doublet at δ 7.07 ppm (J = 2.3 Hz) corresponding to H-3''. rsc.org A downfield doublet at δ 7.77 ppm is also observed. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 3.73 | s | - | 2'-OCH₃ |

| 5.96 | s | - | OCH₂O |

| 6.76 | s | - | H-3' |

| 6.80 | s | - | H-6' |

| 7.07 | d | 2.3 | H-3'' |

| 7.77 | d | - | Aromatic Proton |

Data sourced from CD₃OD at 600 MHz rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. acdlabs.comwikipedia.org For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed. rsc.org In positive ion mode, it exhibits a protonated molecular ion [M+H]⁺ at an m/z of 337.0712. rsc.org This corresponds to the calculated exact mass for the molecular formula C₁₉H₁₃O₆, which is also 337.0712, confirming the elemental composition of this compound. rsc.org Other studies have reported an [M+H]⁺ ion at m/z 393.2055, which may correspond to a different but related isoflavone (B191592) structure, highlighting the importance of combining MS with other techniques like NMR for unambiguous identification. preprints.orgmdpi.com The fragmentation pattern observed in MS/MS experiments can provide further structural details by showing characteristic losses of small neutral molecules. libretexts.orglibretexts.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula | Source |

|---|---|---|---|---|---|

| HRESIMS | [M+H]⁺ | 337.0712 | 337.0712 | C₁₉H₁₃O₆ | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of this compound, respectively. mrclab.comitwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. itwreagents.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the ketone, C=C bonds within the aromatic rings, and C-O stretching vibrations from the ether, methoxy, and methylenedioxy groups. mrclab.com This technique is crucial for confirming the presence of these key functional moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edu Molecules with conjugated systems, such as the aromatic and heterocyclic rings in this compound, exhibit characteristic absorption maxima (λmax). msu.edu The UV-Vis spectrum of this compound would provide evidence for its extended chromophore system, and the specific wavelengths of maximum absorbance can be compared with those of known related compounds to aid in its identification. drawellanalytical.com

Chromatographic Approaches for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from natural sources and for the assessment of its purity. science.govresearchgate.net These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of rotenoids and isoflavonoids like this compound from plant extracts. nih.govresearchgate.net In the analysis of complex mixtures, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com this compound can be detected as it elutes from the column using a UV detector, set at a wavelength where the compound strongly absorbs, or by a mass spectrometer (LC-MS). mdpi.com The retention time of this compound is a characteristic property under specific HPLC conditions and can be used for its identification by comparison with a reference standard. rsc.org Furthermore, the peak area in the chromatogram is proportional to the concentration, allowing for quantification. Semi-preparative HPLC is employed to isolate pure this compound from fractions obtained by other chromatographic methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the separation and identification of volatile and thermally stable compounds. innovatechlabs.comtechnologynetworks.com While many complex flavonoids require derivatization to increase their volatility for GC analysis, GC-MS can be applied to the analysis of certain isoflavonoids. unam.mxnih.gov In a GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. technologynetworks.com The gas chromatogram separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass spectra for each eluting peak, allowing for positive identification by comparing the fragmentation pattern with spectral libraries. nih.govajchem-b.com The technique has been mentioned in the context of analyzing plant extracts containing this compound and related compounds. ajchem-b.comresearchgate.net

Future Directions and Emerging Research Avenues

Comprehensive Characterization of Dehydroneotenone's Biosynthetic Network

The biosynthesis of isoflavonoids, including rotenoids, is a complex process originating from the phenylpropanoid pathway. frontiersin.orgnih.gov While the general steps are understood, the specific enzymatic and regulatory network governing this compound production is yet to be fully elucidated. Future research should focus on a multi-faceted approach to map this intricate network.

Key Research Objectives:

Identification of Specific Biosynthetic Genes and Enzymes: The biosynthesis of rotenoids involves a key 1,2-aryl migration, distinguishing them from other isoflavonoids. rsc.org While general enzyme classes like chalcone (B49325) synthase (CHS), isoflavone (B191592) synthase (IFS), and cytochrome P450s are known to be involved in the broader pathway, the specific enzymes responsible for the final steps of this compound synthesis are not yet characterized. thieme-connect.com Advanced transcriptomic and proteomic analyses of this compound-producing plants, such as Pachyrrhizus erosus, could identify candidate genes and enzymes. nih.gov The creation of chimeric enzymes, by swapping domains of existing terpene synthases for example, could also be explored to produce novel compounds. u-tokyo.ac.jp

Elucidation of the Regulatory Network: The expression of isoflavonoid (B1168493) biosynthetic genes is tightly controlled by transcription factors, such as those from the MYB and bHLH families. frontiersin.orguwo.ca For instance, the R1 MYB transcription factor GmMYB176 has been shown to regulate multiple genes in the isoflavonoid pathway in soybean. uwo.ca Future studies should aim to identify the specific transcription factors that regulate the expression of this compound biosynthetic genes. Understanding this regulatory cascade could enable the metabolic engineering of plants or microorganisms for enhanced this compound production. nih.gov

Metabolic Flux Analysis: A detailed understanding of the metabolic flux through the isoflavonoid pathway is crucial for optimizing this compound yield. By tracing the flow of precursors like phenylalanine and tyrosine, researchers can identify potential bottlenecks in the pathway. rsc.org This knowledge can then be used to genetically modify the pathway to channel more resources towards this compound synthesis.

A summary of key enzyme classes and transcription factors involved in the general isoflavonoid pathway, which likely includes this compound biosynthesis, is presented in Table 1.

| Component | Function | Relevance to this compound Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid, the first step in the phenylpropanoid pathway. frontiersin.org | Essential for providing the initial precursor for the isoflavonoid backbone. |

| Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. uwo.ca | A key entry point into the flavonoid and isoflavonoid pathways. |

| Isoflavone Synthase (IFS) | Catalyzes the conversion of a flavanone (B1672756) intermediate to a genistein-type isoflavone, involving a 1,2-aryl migration. rsc.org | The defining enzymatic step for the formation of the isoflavonoid core structure. |

| Cytochrome P450 Monooxygenases | Involved in various hydroxylation and ring formation steps. | Likely responsible for the specific structural modifications that lead to this compound. |

| MYB Transcription Factors | Regulate the expression of structural genes in the isoflavonoid pathway. frontiersin.orguwo.ca | Key targets for understanding and engineering the production of this compound. |

| bHLH Transcription Factors | Often work in concert with MYB transcription factors to regulate flavonoid biosynthesis. frontiersin.org | Potentially involved in the coordinated regulation of this compound biosynthesis. |

Deeper Understanding of this compound's Specific Molecular Targets and Action Pathways

The biological activity of rotenoids is often attributed to their inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). nih.govfrontiersin.org This inhibition leads to an increase in reactive oxygen species (ROS) and can induce apoptosis. nih.gov However, it is crucial to move beyond this general understanding and investigate the specific molecular interactions of this compound.

Key Research Questions:

Precise Binding Site and Mode of Inhibition: While rotenone (B1679576) is a well-known complex I inhibitor, the exact binding site and inhibitory mechanism of this compound have not been determined. nih.govfrontiersin.org High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with mitochondrial complex I are needed. These studies could reveal unique binding interactions that could be exploited for the design of more specific and potent inhibitors.

Identification of Novel Molecular Targets: It is plausible that this compound interacts with other cellular targets besides complex I. An unbiased, systematic approach, such as chemical proteomics or thermal proteome profiling, could identify novel binding partners of this compound. The discovery of new targets could open up entirely new avenues for its application.

Elucidation of Downstream Signaling Pathways: The inhibition of complex I and potential off-target effects trigger a cascade of downstream signaling events. While increased ROS production is a known consequence, the full spectrum of affected pathways is not understood. nih.gov Transcriptomic and metabolomic studies of cells treated with this compound could provide a comprehensive view of the cellular response and help to unravel its complete mechanism of action.

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Biological Efficacy

The chemical structure of this compound provides a scaffold for the development of novel compounds with improved biological properties. Through rational design and chemical synthesis, it is possible to create analogues with enhanced efficacy, selectivity, and pharmacokinetic properties.

Strategies for Analogue Development:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the this compound scaffold is necessary to understand which structural features are critical for its biological activity. By synthesizing a library of analogues with modifications at various positions of the molecule, researchers can establish a detailed SAR. researchgate.net This knowledge is fundamental for the rational design of more potent compounds.

Computational Modeling and In Silico Screening: Molecular docking and virtual screening can be powerful tools to predict the binding of this compound analogues to their target proteins. acs.org These computational approaches can help to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Development of Novel Synthetic Methodologies: Efficient and versatile synthetic routes are essential for the production of this compound and its analogues. researchgate.net Research into new catalytic methods and one-pot reactions could streamline the synthesis process and allow for the creation of a diverse range of novel compounds. sciepublish.com The synthesis of this compound and its analogues has been a subject of interest, and further advancements in synthetic chemistry will be crucial. oup.comacs.orgnih.gov

Applications of this compound and its Derivatives in Agri-Chemical Innovation

The insecticidal properties of rotenoids have been known for a long time. thieme-connect.com this compound, as a member of this class, holds potential for the development of new and more sustainable agrochemicals.

Potential Agri-Chemical Applications:

Development of Novel Bio-insecticides: There is a growing demand for environmentally friendly pesticides. This compound and its derivatives could serve as lead compounds for the development of new bio-insecticides. unam.mx Future research should focus on evaluating their efficacy against a broad range of agricultural pests and understanding their environmental fate and non-target effects.

Integration into Pest Management (IPM) Programs: IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. epa.govkoppert.com Bio-pesticides derived from this compound could be a valuable component of IPM programs, offering a more targeted and less environmentally persistent alternative to synthetic pesticides. echocommunity.orgnih.gov

Elucidation of the Mode of Action in Insects: A detailed understanding of how this compound affects insect physiology is crucial for its effective use as an insecticide. Research should investigate its specific targets in insects and the mechanisms of resistance that might develop. This knowledge will be essential for designing strategies to prolong the effectiveness of this compound-based insecticides.

Exploration of this compound's Ecological Significance Beyond Insecticidal Properties

Plants produce a vast array of secondary metabolites that play crucial roles in their interactions with the environment. researchgate.net While the insecticidal activity of this compound is recognized, its broader ecological functions are largely unknown.

Areas for Ecological Research:

Allelopathic and Antimicrobial Activities: Many plant secondary metabolites have allelopathic effects, influencing the growth of neighboring plants, or antimicrobial properties that protect against pathogens. researchgate.net Future studies should investigate whether this compound exhibits such activities. This could lead to its use as a natural herbicide or fungicide.

Role in Plant Defense Against Herbivores: Beyond its toxicity, this compound may act as a feeding deterrent or influence the behavior of herbivores. nih.gov Investigating its role in plant-herbivore interactions can provide valuable insights into the chemical ecology of this compound-producing plants. Phytohormones such as jasmonic acid and ethylene (B1197577) are known to play a role in plant defense against insects. mdpi.com

Impact on Soil Microbial Communities: Plants release secondary metabolites into the soil through their roots, which can influence the composition and activity of the soil microbiome. Research is needed to understand how this compound affects soil microorganisms and the potential consequences for nutrient cycling and plant health.

Q & A

Q. Notes for Implementation :

- Avoid dichotomous questions (e.g., “Is this compound stable?”) in favor of open-ended, hypothesis-driven inquiries .

- Prioritize peer-reviewed journals over non-refereed platforms (e.g., ) for literature reviews .

- For interdisciplinary studies, integrate chemical data with bioinformatics tools (e.g., KEGG Pathway for metabolic mapping) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.